N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide
Description
N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a dichlorophenyl group and a thiophenyl group attached to an acetamide moiety
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NOS/c13-8-3-4-10(14)11(6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQANIQYPHUHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2,5-dichloroaniline with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its amide functional group , thiophene ring , and dichlorophenyl substituent .
Amide Group Reactions
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Hydrolysis : The amide can hydrolyze under acidic or basic conditions to form carboxylic acid and amine byproducts.
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Alkylation : The nitrogen atom in the amide may undergo alkylation, though steric hindrance from the dichlorophenyl group could limit reactivity.
Thiophene Ring Interactions
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Nucleophilic substitution : The sulfur atom in the thiophene ring may participate in substitution reactions, though activation (e.g., via bromination) is typically required .
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Electrophilic aromatic substitution : The thiophene ring’s aromaticity allows for electrophilic substitution, potentially at the 5-position .
Dichlorophenyl Substituent
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Substitution reactions : The electron-withdrawing chlorine atoms may direct substitution reactions (e.g., nucleophilic aromatic substitution), though reactivity depends on activation.
Structural and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉Cl₂NOS | |
| Molecular Weight | 286.2 g/mol | |
| Yield (related analogs) | ~58% | |
| Hydrogen Bonding Motifs | C–H···N and N–H···N interactions |
Research Findings
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Structural Stability : The compound exhibits stability under standard laboratory conditions but requires careful handling due to chlorinated and sulfur-containing groups.
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Biological Mechanism : Preliminary studies suggest potential enzyme inhibition via electronic interactions from triazole/thiophene rings (in analogous compounds).
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Crystallography : Hydrogen bonding (C–H···N, N–H···N) stabilizes the crystal packing in related acetamides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide has shown promising anticancer properties in various studies. For instance, a derivative of this compound exhibited selective inhibition against specific cancer cell lines, such as breast (MCF-7) and lung (A549) carcinomas. The structure–activity relationship (SAR) analysis indicated that modifications on the thiophene ring significantly enhanced its cytotoxicity. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antibacterial activity against various pathogens. For example, a study reported its effectiveness against Salmonella typhi, with an IC50 value indicating significant inhibition at low concentrations . This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition Studies
Urease Inhibition
The compound has been investigated for its urease inhibitory activity, which is crucial in treating conditions like urinary tract infections and kidney stones. One study reported that derivatives of this compound showed up to 46% inhibition of urease at 15 µg/mL concentration, with an IC50 value of 17.1 µg/mL . This highlights its potential as a therapeutic agent in managing urea-related disorders.
COX Inhibition
this compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Preliminary results indicate that certain derivatives possess anti-inflammatory properties comparable to established NSAIDs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances cytotoxicity against cancer cells |
| Thiophene ring variations | Alters antimicrobial effectiveness |
| Acetamide group presence | Essential for enzyme inhibition |
These insights guide the design of new derivatives with improved therapeutic profiles.
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows for the development of more complex molecules through various reactions such as Suzuki coupling and nucleophilic substitutions. This capability makes it valuable in both academic research and industrial applications.
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics explored the effects of this compound on MCF-7 cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 4.27 µg/mL, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones compared to control groups, suggesting its applicability in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(thiophen-2-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(furan-2-yl)acetamide
- N-(2,5-dichlorophenyl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both dichlorophenyl and thiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The specific arrangement of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(thiophen-2-yl)acetic acid with 2,5-dichloroaniline. This process can be optimized through various methods including solvent-free reactions or using microwave irradiation to enhance yield and purity.
1. Antimicrobial Activity
Research indicates that derivatives of thiophene, including this compound, exhibit significant antimicrobial properties against various pathogens:
- Bacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
- Fungal Activity : It also demonstrates antifungal properties against drug-resistant strains of Candida, with MIC values indicating efficacy superior to fluconazole in some cases .
2. Anticancer Activity
This compound has been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers. IC50 values range from 3 to 14 µM for different derivatives, indicating promising anticancer activity .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. Flow cytometry analyses reveal significant alterations in cell viability and morphology upon treatment .
3. Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inhibition of Cytokine Production : The compound has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models exposed to lipopolysaccharides (LPS) .
Research Findings Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antibacterial | S. aureus, E. faecalis | 40–50 µg/mL | Comparable to ceftriaxone |
| Antifungal | Candida spp. | Varies | Superior efficacy compared to fluconazole |
| Anticancer | MCF-7, A549 | 3–14 µM | Induces apoptosis via caspase activation |
| Anti-inflammatory | Macrophage models | Not specified | Inhibits TNF-α and NO production |
Case Studies
Several case studies highlight the biological activity of thiophene derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed broad-spectrum activity against multi-drug resistant strains .
- Cytotoxicity Assessment : In a comparative analysis of various thiophene derivatives, the compound exhibited superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics like doxorubicin .
- Inflammation Models : In vivo experiments indicated a reduction in inflammation markers following treatment with thiophene-based compounds, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 2,5-dichloroaniline with thiophene-2-acetic acid derivatives. Key steps include:
- Amidation : Reacting 2-thiopheneacetic acid chloride with 2,5-dichloroaniline in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K for 3 hours .
- Purification : Extraction with DCM, washing with NaHCO₃, and crystallization from methanol/acetone mixtures.
Optimization focuses on temperature control (to prevent side reactions) and stoichiometric ratios. Industrial scaling may involve pressure adjustments to enhance yield and purity .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Agilent Xcalibur diffractometer) with SHELX refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, the thiophene ring is twisted ~79.7° relative to the dichlorophenyl group .
- NMR/IR : H-NMR (δ 3.54–8.67 ppm for CH/aromatic protons) and IR (C=O stretch at ~1714 cm) validate functional groups .
- Melting Point : Used to confirm purity (e.g., 489–491 K for crystalline forms) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Antimicrobial Activity : Tested via broth microdilution against bacterial/fungal strains (e.g., Candida albicans). MIC values are determined by growth inhibition after 24–48 hours .
- Enzyme Inhibition : Assays measure IC₅₀ against targets like α-glucosidase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
Controls include reference drugs (e.g., fluconazole) and solvent blanks to exclude false positives.
Advanced Research Questions
Q. How do substituent positions (e.g., Cl, thiophene) influence crystallographic packing and intermolecular interactions?
- Chlorine Effects : The 2,5-dichloro substitution directs N–H⋯O hydrogen bonding into chains along the [100] axis, stabilizing the lattice. Anti/syn conformations of Cl substituents relative to the amide group alter packing density .
- Thiophene Role : The sulfur atom participates in weak C–H⋯S interactions, contributing to layer stacking. Comparative studies with benzoxazole analogs show reduced π-π stacking in thiophene derivatives .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies compare substituents on the phenyl and heterocyclic rings:
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Variability in MIC Values : Discrepancies in antifungal activity (e.g., 67–72% inhibition) may arise from strain-specific resistance or assay conditions (e.g., inoculum size). Standardized CLSI/M38-A2 protocols are recommended .
- Mechanistic Ambiguity : While some studies propose protein synthesis inhibition , others suggest enzyme modulation . Proteomic profiling (e.g., 2D gel electrophoresis) or knockout assays can clarify targets.
Q. What advanced computational methods are used to predict interaction modes with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite simulate binding to enzymes (e.g., CYP450). The thiophene moiety shows high affinity for hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Key residues (e.g., Asp214 in α-glucosidase) form stable H-bonds with the acetamide group .
Q. How can synthetic routes be optimized using design of experiments (DoE)?
- Factorial Design : Variables like temperature, catalyst (e.g., EDC/HCl), and solvent polarity are tested. Response surface methodology (RSM) identifies optimal conditions (e.g., 298 K, 1.2 eq. EDC) for >90% yield .
- Process Analytics : In-line FTIR monitors reaction progression by tracking carbonyl intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
